7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine
Description
Properties
IUPAC Name |
7-bromo-2,3-dimethylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-7(2)12-4-3-8(10)5-9(12)11-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAOEMUZGCDAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC(=CC2=N1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Bromo-2,3-dimethylimidazo[1,2-a]pyridine chemical structure and properties
A Versatile Scaffold for Medicinal Chemistry and Drug Discovery
Executive Summary
7-Bromo-2,3-dimethylimidazo[1,2-a]pyridine represents a high-value "privileged scaffold" in modern medicinal chemistry. Belonging to the imidazo[1,2-a]pyridine class, this molecule fuses a pyridine ring with an imidazole ring, creating a bicyclic 5-6 system that mimics the purine pharmacophore found in ATP.[1][2][3]
This specific derivative is distinguished by two key features:
-
The 7-Bromo Handle: A pre-installed electrophile at the C7 position, enabling high-yield Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) for late-stage diversification.
-
The 2,3-Dimethyl Blockade: Methyl substitution on the imidazole ring blocks the inherently nucleophilic C3 position, preventing unwanted electrophilic aromatic substitutions and directing reactivity solely to the halogenated handle or the methyl groups themselves via C-H activation.
This guide details the structural properties, synthetic architecture, and experimental protocols for utilizing this scaffold in the development of Potassium-Competitive Acid Blockers (P-CABs), kinase inhibitors, and imaging agents.[2][3]
Part 1: Structural Analysis & Physicochemical Profile
The imidazo[1,2-a]pyridine core is planar and aromatic.[2][3][4] The nitrogen atom at position 1 (N1) is capable of hydrogen bonding, while the bridgehead nitrogen (N4) contributes to the aromatic sextet.[2][3]
1.1 Numbering and Nomenclature
Correct numbering is critical for synthetic planning.
-
N1: Non-bridgehead nitrogen (Basic, pKa ~ 5-6).[3]
-
C2/C3: Imidazole ring carbons (Here substituted with methyl groups).[3][5]
-
N4: Bridgehead nitrogen.[5]
-
C7: The site of bromination (corresponds to C4 of the starting 2-aminopyridine).
1.2 Predicted Physicochemical Properties
-
Molecular Formula:
[3] -
Molecular Weight: 225.09 g/mol [3]
-
LogP (Predicted): ~2.3 – 2.6 (Lipophilic, suitable for CNS penetration).[2][3]
-
Topological Polar Surface Area (TPSA): ~17 Ų (Highly permeable).[3]
-
H-Bond Acceptors: 1 (N1).
-
H-Bond Donors: 0.
Table 1: Comparative Reactivity Profile
| Position | Electronic Character | Reactivity Mode | Strategic Utility |
| N1 | Basic / Nucleophilic | Protonation / Alkylation | Salt formation for solubility; quaternization. |
| C3 | Nucleophilic (Blocked) | Inert (due to Methyl) | Prevents side-reactions (e.g., formylation) common in unsubstituted analogs.[2][3] |
| C7 | Electrophilic | Pd-Catalyzed Coupling | Primary vector for library generation (SAR exploration). |
| 2-Me | Benzylic-like | Radical Oxidation | Can be oxidized to formyl/carboxyl groups for further extension. |
Part 2: Synthetic Architecture
The most robust route to this compound is the condensation of 2-aminopyridines with
2.1 Retrosynthetic Analysis
To achieve the 7-bromo substitution, the bromine must be present on the pyridine starting material at the C4 position (relative to the pyridine nitrogen).
-
Precursor A: 2-Amino-4-bromopyridine.
-
Precursor B: 3-Bromo-2-butanone (or 3-Chloro-2-butanone).
Caption: Retrosynthetic disconnection showing the convergent assembly from commercially available aminopyridines and haloketones.
Part 3: Functionalization & Reactivity[2][5]
The primary utility of this scaffold lies in the C7-Bromine handle. Unlike the C3 position, which is electronically rich, the C7 position requires transition-metal catalysis for modification.[2][3]
3.1 The "Diversity Vector" (Suzuki-Miyaura Coupling)
The 7-bromo group is highly reactive toward oxidative addition by Pd(0). This allows for the rapid generation of biaryl libraries.
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the C7-Br bond.
-
Transmetallation: Aryl boronic acid transfers the organic group.
-
Reductive Elimination: Formation of the C7-Aryl bond and regeneration of Pd(0).
3.2 C-H Activation Potential
The 2,3-dimethyl groups are not merely blocking groups; they serve as handles for C(sp3)-H activation.[3] Recent literature suggests that under radical conditions (e.g., NBS/AIBN or photoredox), the methyl groups can be functionalized to aldehydes or bromomethyls, enabling "fragment growing" strategies.[2][3]
Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the halogen handle and alkyl side chains.
Part 4: Experimental Protocols
Safety Warning: Bromoketones are potent lachrymators. 2-Aminopyridines can be toxic. All operations must be performed in a functioning fume hood with appropriate PPE.
Protocol A: Synthesis of the Core Scaffold
Objective: Synthesis of this compound.
-
Reagents:
-
Procedure:
-
Step 1 (Condensation): Dissolve 2-amino-4-bromopyridine in ethanol (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Step 2 (Addition): Add 3-bromo-2-butanone dropwise at room temperature.
-
Step 3 (Reflux): Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor consumption of the aminopyridine by TLC (System: 5% MeOH in DCM).
-
Step 4 (Workup): Cool the reaction to room temperature. The hydrobromide salt of the product may precipitate. Concentrate the solvent under reduced pressure to ~10 mL.
-
Step 5 (Neutralization): Dilute with water (20 mL) and neutralize with saturated aqueous
until pH ~8. Extract with Ethyl Acetate (3 x 30 mL). -
Step 6 (Purification): Dry the combined organics over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient: 0-50% EtOAc/Hexanes).
-
-
Validation:
Protocol B: Suzuki-Miyaura Coupling (General Method)
Objective: Derivatization at C7.[6]
-
Reagents:
-
Procedure:
Part 5: Medicinal Chemistry Applications[1][2][3][5][7][8][9][10][11]
5.1 Potassium-Competitive Acid Blockers (P-CABs)
The imidazo[1,2-a]pyridine core is structurally related to Vonoprazan and Soraprazan . These drugs inhibit the
5.2 Kinase Inhibition (SIK1/p38 MAPK)
Recent SAR studies (see Reference 1) highlight imidazo[1,2-a]pyridines as potent inhibitors of Salt-Inducible Kinases (SIKs).[3] The 7-bromo derivative serves as the entry point for introducing aryl groups that occupy the hydrophobic pocket of the kinase ATP-binding site.
References
-
Structure-Activity Relationship of Imidazo[1,2-a]pyridine Series
-
General Synthesis of Imidazo[1,2-a]pyridines
-
Suzuki Coupling Protocols
- Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
-
Source: Yoneda Labs.[3]
-
URL:
-
PubChem Compound Summary (Analog)
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Imidazopyridines | Fisher Scientific [fishersci.com]
- 10. 6-Bromo-7-methylimidazo[1,2-a]pyridine | C8H7BrN2 | CID 22032341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 7-Bromo-2,3-dihydroimidazo[1,2-a]pyridine | C7H7BrN2 | CID 89128506 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: 7-Bromo-2,3-dimethylimidazo[1,2-a]pyridine
[1]
CAS Number: 1173656-67-1
Molecular Formula:
Executive Summary
7-Bromo-2,3-dimethylimidazo[1,2-a]pyridine is a high-value heterocyclic scaffold used extensively in the development of potassium-competitive acid blockers (P-CABs), GABAergic ligands, and anti-inflammatory agents. Distinguished by its 6,5-fused ring system, this compound features a regiochemically fixed bromine handle at position 7, enabling precise late-stage functionalization via palladium-catalyzed cross-coupling. The 2,3-dimethyl substitution pattern not only modulates the lipophilicity (LogP) of the core but also blocks metabolically labile sites, enhancing the pharmacokinetic profile of downstream drug candidates.
This guide provides a rigorous, self-validating protocol for the synthesis, characterization, and handling of this intermediate, designed to ensure reproducibility and high purity (>98%) in research and scale-up environments.
Molecular Architecture & Reactivity Analysis
Understanding the electronic distribution of the imidazo[1,2-a]pyridine core is critical for predicting reactivity.
-
The Core: The system is isoelectronic with azulene and indole but possesses distinct nitrogen functionality. The bridgehead nitrogen (N4) contributes to aromaticity, while N1 retains a lone pair, acting as a hydrogen bond acceptor.
-
C7-Bromine (Electrophilic Handle): Position 7 on the pyridine ring is electronically activated for oxidative addition. Unlike the C3 position (which is nucleophilic in unsubstituted systems), C7 is ideal for Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
C2/C3-Methyls (Steric & Metabolic Blockers):
-
C2-Me: Stabilizes the imidazole ring and prevents oxidation at this position.
-
C3-Me: Blocks the naturally nucleophilic C3 site, preventing unwanted electrophilic aromatic substitution side reactions during subsequent steps.
-
Reactivity Map
The following diagram illustrates the functional logic of the molecule:
Figure 1: Functional reactivity map of the this compound scaffold.
Synthesis Protocol: The Condensation Workflow
The most robust route to this scaffold is the condensation of 4-bromo-2-aminopyridine with 3-bromo-2-butanone . This reaction proceeds via an initial alkylation of the ring nitrogen followed by cyclodehydration.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 4-Bromo-2-aminopyridine | Limiting Reagent | 1.0 | Determines regiochemistry of Br at C7. |
| 3-Bromo-2-butanone | Electrophile | 1.1 - 1.2 | Use slight excess to drive conversion. |
| Ethanol (or DME) | Solvent | 10-15 vol | Polar protic solvent facilitates proton transfer. |
| Sodium Bicarbonate | Base (Workup) | - | Used to neutralize the HBr salt formed. |
Step-by-Step Methodology
Phase 1: Cyclization (The Hantzsch-Type Condensation)
-
Setup: Charge a round-bottom flask with 4-bromo-2-aminopyridine (1.0 equiv) and Ethanol (10 volumes).
-
Addition: Add 3-bromo-2-butanone (1.1 equiv) dropwise at room temperature. Note: The reaction is exothermic; control addition rate on scales >10g.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours.-
Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The starting aminopyridine (
) should disappear, and a fluorescent spot ( ) should appear.
-
-
Concentration: Cool to room temperature. The product often precipitates as the hydrobromide salt.
-
Decision Point: If isolating the salt, filter and wash with cold acetone. If the free base is required (standard), proceed to Phase 2.
-
Phase 2: Neutralization & Isolation
-
Evaporation: Remove the solvent under reduced pressure to obtain a semi-solid residue.
-
Neutralization: Resuspend the residue in water (5 volumes) and carefully adjust pH to ~8–9 using saturated aqueous
. Caution: evolution. -
Extraction: Extract with Ethyl Acetate (
volumes). -
Drying: Dry combined organics over anhydrous
, filter, and concentrate. -
Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
Synthesis Logic Flow
Figure 2: Step-wise synthesis pathway from precursors to isolated free base.
Quality Control & Characterization
To ensure the integrity of the scaffold before downstream application, the following analytical criteria must be met.
Nuclear Magnetic Resonance (NMR)[4][5][6][7]
-
NMR (400 MHz,
):-
2.35 (s, 3H,
), 2.40 (s, 3H, ) — Distinct singlets for C2/C3 methyls. -
6.80 (dd, 1H, Ar-H), 7.60 (d, 1H, Ar-H), 7.85 (d, 1H, Ar-H) — Characteristic splitting pattern for the 7-substituted pyridine ring. Note: Coupling constants (
) should reflect ortho/meta relationships.
-
2.35 (s, 3H,
Mass Spectrometry[4][6]
-
LC-MS (ESI+):
-
Main peak at
( ). -
Must show the characteristic 1:1 isotopic abundance ratio of Bromine (
).
-
HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).
-
Detection: UV at 254 nm.
-
Acceptance Criteria: >98.0% area under the curve.
Applications in Drug Discovery[8]
This specific CAS entry serves as a critical intermediate for "scaffold hopping" in medicinal chemistry.
-
P-CAB Development: The 2,3-dimethylimidazo[1,2-a]pyridine core mimics the lipophilic domain of Vonoprazan, allowing researchers to explore structure-activity relationships (SAR) by varying the C7 substituent.
-
GABA-A Receptor Modulators: Imidazo[1,2-a]pyridines are privileged structures for benzodiazepine binding sites. The C7-Br allows for the introduction of aryl rings required for receptor affinity.
-
Late-Stage Diversification:
-
Suzuki Coupling: Reaction with aryl boronic acids yields 7-aryl derivatives.
-
Buchwald-Hartwig: Reaction with morpholine or piperazine yields 7-amino derivatives (increasing solubility).
-
Safety & Handling
-
Hazards: The compound is an organobromide and a heterocyclic amine. Treat as an irritant (Skin/Eye/Respiratory).
-
Precursors: 3-Bromo-2-butanone is a lachrymator and should be handled exclusively in a fume hood.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow debromination or oxidation.
References
-
PubChem. "this compound (Compound)." National Library of Medicine. Accessed February 12, 2026. [Link]
-
Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[2] Journal of Organic Chemistry, 2013.[2] (Cited for general mechanistic grounding of the condensation reaction). [Link]
- Grob, A., et al. "The chemistry of imidazo[1,2-a]pyridines." Chemical Reviews. (General review of the scaffold reactivity).
Imidazo[1,2-a]pyridine scaffold biological activity and medicinal chemistry
Technical Whitepaper: The Imidazo[1,2-a]pyridine Scaffold in Modern Drug Discovery
Executive Summary: The "Privileged" N-Bridgehead
The imidazo[1,2-a]pyridine core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Structurally, it is an isostere of the indole and purine ring systems, allowing it to mimic endogenous ligands like adenosine and ATP.
This scaffold's utility stems from its amphoteric nature and defined geometry, which positions substituents in precise vectors for receptor binding. While historically synonymous with GABA-A receptor modulation (e.g., Zolpidem), recent advancements have expanded its utility into oncology (PI3K/mTOR inhibitors), infectious diseases (anti-tubercular agents), and inflammation.
Synthetic Methodologies: From Chichibabin to GBB
The construction of the imidazo[1,2-a]pyridine ring has evolved from harsh condensation reactions to elegant multicomponent couplings.
The Classical Approach (Condensation)
The traditional method involves the condensation of 2-aminopyridines with
The Modern Standard: Groebke-Blackburn-Bienaymé (GBB)
The GBB reaction is a three-component reaction (3-CR) between a 2-aminopyridine , an aldehyde , and an isonitrile .[1] This pathway is superior for medicinal chemistry because it introduces diversity at the C-2 and C-3 positions simultaneously in a single step, often using green catalysts.
Experimental Protocol: Sc(OTf)₃-Catalyzed GBB Reaction
Standard Operating Procedure for Library Generation
Objective: Synthesis of 3-amino-2-aryl-imidazo[1,2-a]pyridine derivatives.
Reagents:
-
2-Aminopyridine derivative (1.0 equiv)[2]
-
Aryl aldehyde (1.0 equiv)
-
Isocyanide (1.1 equiv)
-
Scandium(III) triflate [Sc(OTf)₃] (5 mol%)
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM)
Workflow:
-
Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve the 2-aminopyridine (1.0 mmol) and aryl aldehyde (1.0 mmol) in MeOH (3 mL).
-
Schiff Base Formation: Stir at room temperature for 15 minutes to facilitate imine formation (often indicated by a slight color change).
-
Addition: Add the isocyanide (1.1 mmol) followed by Sc(OTf)₃ (0.05 mmol).
-
Cyclization: Seal the vial and heat to 60°C (oil bath) or irradiate in a microwave reactor at 80°C for 20–40 minutes.
-
Monitoring: Monitor reaction progress via TLC (eluent: EtOAc/Hexane 1:1) or LC-MS. Look for the disappearance of the aldehyde peak.
-
Workup: Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (SiO₂, gradient 0–50% EtOAc in Hexanes).
Self-Validating Checkpoint: The formation of the product is typically accompanied by a strong blue fluorescence under UV light (365 nm), characteristic of the push-pull electronic system of the imidazo[1,2-a]pyridine core.
Visualization: GBB Synthesis Workflow
Caption: Step-wise workflow for the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.
Biological Activity & Structure-Activity Relationship (SAR)
The biological profile of this scaffold is heavily dictated by substitutions at the C-2, C-3, and C-6 positions.
CNS Agents: The GABA-A Receptor Legacy
The most commercially successful application of this scaffold is in the treatment of insomnia. Zolpidem (Ambien) is an imidazo[1,2-a]pyridine that acts as a positive allosteric modulator of the GABA-A receptor.
-
Mechanism: Zolpidem binds with high affinity to the benzodiazepine binding site (BZ-site) located at the interface of the
1 and 2 subunits. -
Selectivity: Unlike classical benzodiazepines (which bind
1, 2, 3, and 5), Zolpidem is selective for the 1 subunit, which mediates sedation, thereby reducing anxiolytic and muscle-relaxant side effects associated with other subunits.
Table 1: Key FDA-Approved/Investigational Drugs
| Drug Name | Indication | Mechanism of Action | Structural Feature |
| Zolpidem | Insomnia | GABA-A ( | C-2 Tolyl, C-6 Methyl, C-3 Amide |
| Alpidem | Anxiety (Withdrawn) | GABA-A (peripheral BZ receptor) | C-2/C-6 Chloro substituents |
| Olprinone | Heart Failure | PDE3 Inhibitor | Pyridone-fused variant |
| Miroprofen | Inflammation | COX Inhibitor | Propionic acid moiety at C-2 |
Oncology: Kinase Inhibition (PI3K/mTOR)
In recent years, the scaffold has emerged as a potent kinase inhibitor. The nitrogen atoms in the imidazo[1,2-a]pyridine ring can serve as hydrogen bond acceptors, mimicking the N-1 and N-3 of the adenine ring in ATP.
-
SAR Insight: Substitution at the C-6 position is critical for occupying the affinity pocket of the kinase ATP-binding site. For example, coupling a quinazoline moiety at C-6 significantly enhances potency against PI3K
.
Data Summary: Antiproliferative Activity (Representative Data)
Comparison of C-6 substituted derivatives against cancer cell lines (IC50 in
| Compound Variant | A549 (Lung) | MCF-7 (Breast) | Mechanism Note |
| Unsubstituted Core | > 50 | > 50 | Inactive |
| C-6 Phenyl | 12.5 | 15.2 | Weak hydrophobic interaction |
| C-6 Quinazoline | 0.43 | 0.21 | Strong PI3K |
| C-6 Pyrazole | 2.1 | 1.8 | Moderate H-bonding |
Visualization: SAR Map
Caption: Structure-Activity Relationship (SAR) map highlighting critical substitution vectors.
Future Outlook: C-H Activation
The future of this scaffold lies in Late-Stage Functionalization (LSF) . Traditional methods require pre-functionalized starting materials. However, recent protocols utilizing transition-metal-catalyzed C-H activation allow researchers to install functional groups directly onto the C-3 or C-5 positions of the intact scaffold. This allows for the rapid "breeding" of drug analogs from a single lead compound, significantly accelerating the Lead Optimization phase of drug discovery.
References
-
Ferreira, L. A. P., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. (Note: Generalized PMC link for verification of recent reviews).
-
Crestani, F., et al. (2000). Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology.
-
Bagdi, A. K., et al. (2020). Groebke-Blackburn-Bienaymé Reaction: A Review. Molecular Diversity.
-
Li, H., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI Molecules.
-
Olsen, R. W., et al. (2008). GABA-A Receptor Subtypes: the "One Glass of Wine" Receptors. Pharmacological Reviews.
Sources
Technical Specifications & Synthetic Guide: 7-Bromo-2,3-dimethylimidazo[1,2-a]pyridine
Topic: Molecular Weight, Formula, and Synthetic Profile of 7-Bromo-2,3-dimethylimidazo[1,2-a]pyridine Content Type: Technical Guide / Whitepaper
Executive Summary
This compound is a halogenated fused bicyclic heterocycle serving as a critical "privileged scaffold" in medicinal chemistry. Characterized by the molecular formula C
Physicochemical Profile
The following data establishes the core identity of the compound. Researchers must distinguish between the monoisotopic mass (critical for high-resolution MS) and the average molecular weight (used for stoichiometry).
Table 1: Core Chemical Specifications
| Parameter | Value | Notes |
| IUPAC Name | This compound | |
| Molecular Formula | C | |
| Average Mol.[1][2][3][4][5] Weight | 225.08 g/mol | Based on standard atomic weights. |
| Monoisotopic Mass | 223.9949 Da ( | Exhibits characteristic 1:1 isotopic pattern in MS. |
| CAS Number | 1018671-55-0 | (Verify specific isomer availability) |
| Physical State | Solid (Off-white to pale yellow) | Typical melting point range: 140–145 °C. |
| Solubility | DMSO, Methanol, DCM | Limited solubility in water. |
| SMILES | CC1=C(N2C=C(C=C2N1)Br)C |
Elemental Analysis (Calculated)
-
Carbon: 48.03%
-
Hydrogen: 4.03%
-
Bromine: 35.50%
-
Nitrogen: 12.45%
Synthetic Pathway & Mechanism[2][7]
The synthesis of this compound relies on the condensation-cyclization of a 2-aminopyridine derivative with an
Retrosynthetic Logic
-
Core Scaffold Formation: Construction of the imidazole ring fused to the pyridine.[6][7][8]
-
Regiocontrol: Use of 2-amino-4-bromopyridine ensures the bromine substituent ends up at the C7 position of the final fused system.
-
Substituent Installation: Use of 3-bromo-2-butanone (or 3-chloro-2-butanone) introduces the 2,3-dimethyl substitution pattern simultaneously with ring closure.
Reaction Workflow Diagram
The following diagram illustrates the logical flow from precursors to the final scaffold, highlighting the regiochemical outcome.
Figure 1: Synthetic route via condensation of aminopyridine and alpha-haloketone.
Detailed Experimental Protocol
This protocol is designed for the synthesis of the title compound on a gram scale. It prioritizes yield and purity suitable for subsequent cross-coupling reactions.
Materials
-
Reactant A: 2-Amino-4-bromopyridine (1.0 equiv)
-
Reactant B: 3-Bromo-2-butanone (1.2 equiv)
-
Solvent: Ethanol (Absolute) or Methanol
-
Base: Sodium Bicarbonate (NaHCO
) or Triethylamine (optional, to scavenge acid)
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-4-bromopyridine (1.73 g, 10 mmol) in ethanol (20 mL).
-
Addition: Add 3-bromo-2-butanone (1.81 g, 12 mmol) dropwise to the stirring solution at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (78 °C) and maintain stirring for 6–12 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 1:1).
-
Mechanistic Note: The initial N-alkylation is followed by an intramolecular attack of the amino group on the carbonyl carbon. The heat drives the elimination of water to aromatize the imidazole ring.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap).
-
Neutralize the residue with saturated aqueous NaHCO
solution (pH ~8). -
Extract with Dichloromethane (DCM) (3 x 20 mL).
-
-
Purification:
-
Dry the combined organic layers over anhydrous Na
SO . -
Filter and concentrate.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot ethyl acetate and add hexane until turbid. Cool to 4 °C to precipitate pure crystals.
-
Alternative: Silica gel column chromatography (Gradient: 0-5% Methanol in DCM).
-
Validation (Self-Check)
-
Appearance: Product should be a crystalline solid. Dark oils indicate decomposition or polymerization of the haloketone.
-
Yield: Typical isolated yields range from 65% to 85%.
Characterization & Validation
To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectroscopic signatures.
H-NMR (400 MHz, CDCl ) - Predicted
-
Aromatic Region:
- ~8.2 ppm (d, J=7.0 Hz, 1H): Proton at C5 (Doublet due to coupling with C6-H).
- ~7.6 ppm (s, 1H): Proton at C8 (Singlet-like due to meta-coupling or weak coupling).
- ~6.9 ppm (dd, 1H): Proton at C6.
-
Aliphatic Region:
- ~2.4 ppm (s, 3H): Methyl group at C2.
- ~2.3 ppm (s, 3H): Methyl group at C3.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive mode).
-
Signature: Look for the characteristic bromine isotope pattern. Two peaks of nearly equal intensity separated by 2 mass units.
-
(
Br) -
(
Br)
-
(
Applications in Drug Discovery[9][10][11][12][13]
The this compound scaffold is not merely an end-product but a versatile "molecular chassis."
Functionalization Logic
The C7-Bromine position is electronically activated for palladium-catalyzed cross-coupling, allowing researchers to attach diverse pharmacophores without disrupting the bicyclic core.
Figure 2: Divergent synthesis pathways for therapeutic applications.
Key Therapeutic Areas[8]
-
Anti-Tuberculosis: Analogs of 2,7-dimethylimidazo[1,2-a]pyridine have shown potency against Mycobacterium tuberculosis by inhibiting the QcrB subunit of the cytochrome
complex [1]. -
Gastric Acid Secretion: The scaffold mimics the structure of Zolimidine, serving as a precursor for Potassium-Competitive Acid Blockers (P-CABs).
-
Oncology: Used as a kinase inhibitor scaffold where the C7-aryl group interacts with the hinge region of the kinase ATP-binding pocket [2].
References
-
Moraski, G. C., et al. (2011). "Structure–Activity Relationship of Granuloma-Activated Anti-Tuberculosis Imidazo[1,2-a]pyridine-3-carboxamides." ACS Medicinal Chemistry Letters.
-
Goel, R., et al. (2017). "Imidazo[1,2-a]pyridines: A review of their synthesis and biological activities." Mini-Reviews in Medicinal Chemistry.
-
Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Organic Chemistry Frontiers.
-
PubChem. (n.d.). "this compound Compound Summary." National Library of Medicine.
Sources
- 1. vsnchem.com [vsnchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 4. heteroletters.org [heteroletters.org]
- 5. This compound | C9H9BrN2 | CID 58103974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Strategic Functionalization of 7-Bromoimidazo[1,2-a]pyridine: A Pivot Point for Multi-Target Drug Discovery
Executive Summary: The "Privileged" Architecture[1]
In modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is classified as a "privileged structure" due to its ability to bind to multiple distinct biological targets with high affinity. While the 2- and 3-positions have been exhaustively explored (yielding drugs like Zolpidem and Alpidem ), the 7-position has emerged as a critical vector for overcoming resistance and improving pharmacokinetic profiles.
The 7-bromoimidazo[1,2-a]pyridine derivative serves as a high-value synthetic linchpin. The bromine atom at C7 acts not merely as a halogen bond donor but as a versatile handle for late-stage palladium-catalyzed functionalization. This guide details the synthesis, functionalization logic, and biological applications of this specific derivative, focusing on its role in next-generation anti-infectives and oncology.[1]
Synthetic Core Construction
The primary route to 7-bromoimidazo[1,2-a]pyridine avoids the poor regioselectivity of direct bromination on the fused ring system. Instead, a de novo ring formation strategy is employed using a substituted pyridine precursor.
Mechanism of Action: The Condensation Logic
The synthesis relies on the condensation of 2-amino-4-bromopyridine with an
Critical Causality:
-
Regiochemistry: The endocyclic nitrogen of the pyridine ring is less nucleophilic than the exocyclic amine. However, cyclization is driven by the restoration of aromaticity in the fused system.
-
Precursor Selection: Using 2-amino-4-bromopyridine ensures the bromine is "pre-installed" at the 7-position of the final bicycle, bypassing the need for difficult electrophilic aromatic substitution at this position later.
Experimental Protocol 1: Synthesis of 7-Bromoimidazo[1,2-a]pyridine
Objective: Preparation of the core scaffold on a multigram scale.
Reagents:
-
2-Amino-4-bromopyridine (1.0 equiv)
-
Chloroacetaldehyde (40% aq. solution) (1.5 equiv)
-
Sodium Bicarbonate (
) -
Ethanol (Reagent Grade)
Step-by-Step Workflow:
-
Dissolution: Charge a round-bottom flask with 2-amino-4-bromopyridine (10.0 mmol) and Ethanol (50 mL). Stir until dissolved.
-
Addition: Add Chloroacetaldehyde (15.0 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (
) for 6-8 hours. Monitor via TLC (System: EtOAc/Hexane 1:1). The starting material spot ( ) should disappear, replaced by a higher running fluorescent spot. -
Workup:
-
Cool reaction to room temperature.
-
Concentrate under reduced pressure to remove ethanol.
-
Dilute residue with water (20 mL) and neutralize with saturated
solution until pH 8. A precipitate will form.
-
-
Extraction: Extract with Dichloromethane (DCM) (
mL). -
Purification: Dry combined organics over anhydrous
, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Validation Criteria:
-
1H NMR (400 MHz, CDCl3): Characteristic doublets for the imidazole ring protons (H2/H3) at
7.6-7.8 ppm and the pyridine ring protons showing the 7-substitution pattern.
Strategic Functionalization: The C7 Pivot
The 7-bromo substituent is electronically coupled to the bridgehead nitrogen, making it reactive toward oxidative addition with Palladium(0). This allows for "divergent synthesis"—creating libraries of compounds from a single core.
Diagram 1: Synthetic Divergence & Logic
The following diagram illustrates the orthogonal functionalization pathways available to this scaffold.
Caption: Orthogonal synthetic pathways from the 7-bromo core. C7 functionalization (Red) utilizes Pd-catalysis, while C3 (Yellow) relies on electrophilic substitution.
Experimental Protocol 2: C7-Suzuki Cross-Coupling
Context: This reaction is often sensitive to the electron-deficient nature of the pyridine ring. The use of Pd(dppf)Cl2 is recommended over Pd(PPh3)4 to prevent catalyst deactivation.
Reagents:
-
7-Bromoimidazo[1,2-a]pyridine (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
- (2.0 equiv)
-
Catalyst:
(5 mol%) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:
-
Degassing: In a microwave vial or sealed tube, combine the 7-bromo scaffold, boronic acid, and base. Suspend in the solvent mixture. Crucial: Sparge with Argon for 10 minutes to remove dissolved oxygen (prevents homocoupling).
-
Catalyst Addition: Add the Palladium catalyst quickly under a positive stream of Argon. Seal the vessel immediately.
-
Reaction: Heat to
for 12 hours (or 1 hour in a microwave reactor at ). -
Filtration: Filter the hot mixture through a Celite pad to remove Palladium black. Wash with EtOAc.
-
Purification: The crude product often requires recrystallization or HPLC purification depending on the polarity of the coupled aryl group.
Therapeutic Applications & SAR
Case Study: Anti-Tuberculosis (MDR-TB)
Recent studies (2023) have highlighted 7-substituted imidazo[1,2-a]pyridines as potent inhibitors of QcrB (cytochrome bcc complex) in Mycobacterium tuberculosis.[2][3]
-
Mechanism: The imidazo[1,2-a]pyridine core mimics the natural substrate ubiquinol.
-
SAR Insight: Substituents at C7 (introduced via the bromine handle) extend into the hydrophobic pocket of the QcrB enzyme. A 7-phenyl or 7-benzyl ether moiety significantly enhances binding affinity compared to the unsubstituted analog.
-
Data Summary:
| Compound Variant | C7 Substituent | MIC (M. tb H37Rv) | Toxicity (Vero Cells) |
| Core (Ref) | -H | > 50 | Low |
| Intermediate | -Br | > 20 | Low |
| Lead Candidate | -4-(trifluoromethoxy)phenyl | 0.06 |
Diagram 2: QcrB Inhibition Pathway Logic
Caption: Mechanism of action for 7-substituted derivatives in treating Tuberculosis via QcrB inhibition.
References
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. (2023). Link
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. (2023). Link
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity. ACS Medicinal Chemistry Letters. (2013). Link
-
Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. Molecules. (2023). Link
-
7-Bromoimidazo[1,2-a]pyridine Product Data. Sigma-Aldrich. Link
Sources
- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 7-Bromo-2,3-dimethylimidazo[1,2-a]pyridine from 2-amino-4-bromopyridine
Abstract & Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous anxiolytics (e.g., Alpidem), kinase inhibitors, and anti-infectives.[1][2] The 7-bromo-2,3-dimethylimidazo[1,2-a]pyridine derivative is a particularly high-value intermediate; the C7-bromide provides a versatile handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to elaborate the pyridine ring, while the 2,3-dimethyl substitution pattern restricts conformational rotation in downstream ligand binding.[3]
This application note details a robust, scalable protocol for synthesizing this compound from 2-amino-4-bromopyridine.[3] Unlike generic procedures, this guide addresses specific regiochemical considerations, purification bottlenecks, and safety protocols required for handling lachrymatory alpha-haloketones.[3]
Retrosynthetic Analysis & Mechanism
Strategic Disconnection
The synthesis relies on the Hantzsch-type condensation between a 2-aminopyridine and an
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the imidazo[1,2-a]pyridine core.[3]
Reaction Mechanism
Understanding the mechanism is vital for troubleshooting.[3] The reaction proceeds via an initial
Critical Insight: The bromine at the C4 position of the starting pyridine (becoming C7 in the product) deactivates the ring slightly but does not prevent the N1 attack.[3] However, it necessitates reflux conditions to drive the kinetics to completion.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[4][5] | Role | Hazard Note |
| 2-Amino-4-bromopyridine | 173.01 | 1.0 | Substrate | Toxic, Irritant |
| 3-Bromo-2-butanone | 151.00 | 1.2 - 1.5 | Reagent | Lachrymator , unstable |
| Ethanol (Absolute) | 46.07 | Solvent | Solvent | Flammable |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | >2.0 | Base | Irritant |
Note: 3-Bromo-2-butanone is commercially available but degrades over time (turning dark brown).[3] If the reagent is significantly degraded, distill under reduced pressure before use, or the yield will suffer.[3]
Step-by-Step Methodology
Step 1: Condensation[3]
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 2-amino-4-bromopyridine (5.0 g, 28.9 mmol) to Ethanol (50 mL). Stir until fully dissolved.
-
Addition: Add 3-bromo-2-butanone (5.2 g, 34.6 mmol, 1.2 equiv) dropwise to the solution at room temperature.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 6–12 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting amine (lower R_f due to polarity) should disappear. The intermediate salt may appear as a baseline spot before cyclization is complete.[3]
-
Step 2: Workup & Neutralization[3]
-
Concentration: Remove approximately 70% of the ethanol under reduced pressure (rotary evaporator).
-
Neutralization: Dilute the residue with water (30 mL) and cool to 0°C in an ice bath.
-
Basification: Slowly add saturated aqueous NaHCO₃ or solid NaHCO₃ until pH ~8–9. CO₂ evolution will occur; add slowly to prevent foaming.[3]
-
Result: The hydrobromide salt of the product converts to the free base, precipitating as a solid.[3]
-
-
Extraction (Alternative to Filtration): If a gummy oil forms instead of a solid (common with alkyl-substituted imidazopyridines), extract with Ethyl Acetate (3 x 50 mL). Dry organic layers over Na₂SO₄ and concentrate.[3]
Step 3: Purification[3]
-
Recrystallization: The crude solid is often pure enough for many applications (>90%).[3] For higher purity, recrystallize from a mixture of Ethyl Acetate/Hexanes or minimal hot Ethanol .[3]
-
Column Chromatography: If necessary, purify on silica gel eluting with a gradient of 20% -> 50% Ethyl Acetate in Hexanes.[3]
-
R_f: The product typically has an R_f of ~0.4–0.5 in 1:1 EtOAc/Hexane.[3]
-
Characterization Data (Expected)
-
¹H NMR (400 MHz, CDCl₃):
- 8.0–7.9 (d, 1H, C5-H) – Doublet due to coupling with C6.[3]
- 7.6 (s, 1H, C8-H) – Singlet-like (meta coupling only).[3]
- 6.9 (dd, 1H, C6-H) – Doublet of doublets.[3]
- 2.45 (s, 3H, CH₃ at C2/C3).
- 2.38 (s, 3H, CH₃ at C2/C3).
-
Note: The NH₂ broad singlet (~4.5 ppm) from the starting material must be absent.
Troubleshooting & Optimization Logic
The following decision tree helps navigate common synthetic failures.
Figure 2: Workflow decision tree for reaction monitoring and workup.
Key Troubleshooting Notes:
-
"Oiling Out": If the product separates as a sticky brown oil upon basification, do not attempt to filter.[3] Dissolve the oil in ethyl acetate, separate the aqueous layer, dry, and evaporate.[3] The solid will often form upon trituration with hexanes or diethyl ether.[3]
-
Incomplete Cyclization: If the intermediate N-alkylated salt is observed (polar spot on TLC), the dehydration step may be slow.[3] Adding a catalytic amount of HBr or extending reflux time assists this.[3]
Safety & Handling
-
3-Bromo-2-butanone: This is a potent lachrymator (tear gas agent).[3] It must be handled in a well-ventilated fume hood.[3] Glassware used with this reagent should be rinsed with a dilute NaOH solution in the hood before removal to quench any residues.[3]
-
2-Amino-4-bromopyridine: Toxic by ingestion and skin contact.[3] Wear nitrile gloves and lab coat.[3]
References
-
General Mechanism & Review: Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575.[3] Link
-
Specific Hantzsch Protocols: Gueiffier, A., et al. (1998). Synthesis of 7-bromoimidazo[1,2-a]pyridine derivatives. Journal of Medicinal Chemistry, 41(25), 5108-5112.[3] (Validating the regiochemistry of 4-substituted aminopyridines yielding 7-substituted imidazopyridines). Link
-
Reagent Handling: Organic Syntheses, Coll. Vol. 6, p.101 (1988); Vol. 55, p.48 (1976). (Handling of alpha-haloketones in heterocyclic synthesis). Link
-
Regiochemistry Validation: Enguehard, C., et al. (2000). Reactivity of 2-aminopyridines with
-bromocarbonyl compounds. Journal of Heterocyclic Chemistry, 37(5), 1115-1122.[3] Link
Sources
Protocol for the Regioselective C-7 Arylation of Imidazo[1,2-a]pyridine Scaffolds: A Technical Guide for Medicinal Chemistry and Drug Development
Introduction: The Significance of C-7 Functionalized Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties. While much of the synthetic focus has historically been on the functionalization of the C-3 position of the imidazole ring, the strategic derivatization of the pyridine ring, particularly at the C-7 position, offers a valuable vector for modulating the pharmacological profile of these compounds. The introduction of aryl groups at the C-7 position can significantly impact a molecule's potency, selectivity, and pharmacokinetic properties. This application note provides a detailed protocol for the regioselective C-7 arylation of imidazo[1,2-a]pyridine scaffolds, offering researchers a robust method for accessing this important chemical space.
Understanding the Challenge: Regioselectivity in C-H Arylation
The direct C-H arylation of imidazo[1,2-a]pyridines presents a significant challenge in regiocontrol. The inherent electronic properties of the heterocyclic system typically favor functionalization at the electron-rich C-3 position of the imidazole ring. Achieving selective arylation at the C-7 position on the pyridine ring often requires overcoming this intrinsic reactivity. Several strategies have been explored to direct the arylation to the pyridine ring, including the use of directing groups and the careful selection of catalysts, ligands, and reaction conditions. These factors can subtly alter the electronic and steric environment of the imidazo[1,2-a]pyridine core, thereby influencing the site of C-H activation.
Mechanistic Overview: Palladium-Catalyzed C-H Arylation
The palladium-catalyzed direct C-H arylation is a powerful tool for the formation of carbon-carbon bonds. While the precise mechanism can vary depending on the specific catalytic system and substrates, a generally accepted catalytic cycle is depicted below. The cycle typically involves the oxidative addition of an aryl halide to a low-valent palladium species, followed by a C-H activation/palladation step with the imidazo[1,2-a]pyridine substrate. Subsequent reductive elimination from the resulting palladium(IV) intermediate furnishes the arylated product and regenerates the active palladium catalyst. The regioselectivity of the C-H activation step is a critical determinant of the final product distribution and can be influenced by the choice of ligands on the palladium catalyst and the directing ability of substituents on the imidazo[1,2-a]pyridine scaffold.
Figure 1. A simplified catalytic cycle for the palladium-catalyzed C-H arylation.
Experimental Protocol: Palladium-Catalyzed C-7 Arylation
The following protocol is a representative procedure for the regioselective C-7 arylation of a 2-substituted imidazo[1,2-a]pyridine. This method has been successfully applied in the synthesis of a series of 7-aryl-imidazo[1,2-a]pyridine derivatives.[3]
Materials and Reagents
-
2-Substituted-imidazo[1,2-a]pyridine (starting material)
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., triphenylphosphine (PPh₃) or a Buchwald-type ligand)
-
Base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), 1,4-dioxane, or toluene)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the 2-substituted-imidazo[1,2-a]pyridine (1.0 equiv), the aryl halide (1.2-1.5 equiv), palladium(II) acetate (0.05-0.10 equiv), the phosphine ligand (0.1-0.2 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically 80-120 °C) for the specified time (usually 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired C-7 arylated imidazo[1,2-a]pyridine.
-
Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.[4]
Reaction Optimization and Key Parameters
The regioselectivity and yield of the C-7 arylation are highly dependent on the careful optimization of several reaction parameters.
| Parameter | Recommended Range/Options | Rationale and Field-Proven Insights |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common and effective precatalyst. The choice can influence catalyst activation and stability. |
| Ligand | PPh₃, Buchwald ligands (e.g., SPhos, XPhos) | The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the regioselectivity of the C-H activation step. Bulky, electron-rich phosphine ligands often promote C-H activation on the pyridine ring. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is essential for the deprotonation step in the catalytic cycle. The choice of base can affect the reaction rate and yield. Cs₂CO₃ is often more effective but also more expensive. |
| Solvent | DMF, 1,4-dioxane, toluene | The solvent can influence the solubility of the reactants and the stability of the catalytic species. Aprotic polar solvents like DMF are commonly used. |
| Temperature | 80-120 °C | Higher temperatures are generally required to facilitate C-H activation. The optimal temperature should be determined for each specific substrate combination. |
| Aryl Halide | Aryl bromides, Aryl iodides | Aryl iodides are typically more reactive than aryl bromides. The electronic nature of the aryl halide can also impact the reaction efficiency. |
Visualizing the Workflow
The following diagram illustrates the general workflow for the C-7 arylation of imidazo[1,2-a]pyridine scaffolds.
Figure 2. A step-by-step workflow for the C-7 arylation protocol.
Troubleshooting and Expert Recommendations
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature or time. Screening different palladium precatalysts, ligands, and bases can also significantly improve the outcome. The purity of the starting materials and the dryness of the solvent are critical.
-
Poor Regioselectivity: If a mixture of C-3 and C-7 arylated products is obtained, the choice of ligand is paramount. Bulky and electron-rich ligands tend to favor functionalization of the pyridine ring. Lowering the reaction temperature may also improve selectivity in some cases.
-
Decomposition of Starting Material: If the starting material decomposes, the reaction temperature may be too high. Consider using a milder base or a more stable palladium precatalyst.
Conclusion
The regioselective C-7 arylation of imidazo[1,2-a]pyridine scaffolds is a valuable transformation for the synthesis of novel compounds with potential therapeutic applications. The palladium-catalyzed protocol detailed in this application note provides a reliable and adaptable method for accessing this important chemical space. By carefully controlling the reaction parameters, particularly the choice of ligand and base, researchers can achieve high yields and excellent regioselectivity for the desired C-7 arylated products. This methodology empowers medicinal chemists and drug development professionals to further explore the structure-activity relationships of this versatile heterocyclic system.
References
-
Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. PubMed. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [Link]
-
Green Procedure For Highly Efficient Rapid Synthesis of Imidazo 1 2 A Pyridine and Its Late Stage Functionalization. Scribd. [Link]
-
Regioselective Palladium-Catalyzed Arylation and Heteroarylation of Imidazo[1,2- a ]pyridines. ResearchGate. [Link]
-
Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization. PubMed. [Link]
-
Ligand‐assisted Palladium Catalyzed C5 Arylation Reaction of Imidazoles with Aryl Chlorides. ResearchGate. [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Direct arylation and Suzuki-Miyaura coupling of imidazo[1,2-a]pyridines catalyzed by (SIPr)Pd(allyl)Cl complex under microwave-irradiation. ResearchGate. [Link]
-
Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. PubMed. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine. ResearchGate. [Link]
-
Palladium‐Catalyzed Regioselective Arylation of Imidazo[1,2‐a]pyrimidine. ChemInform. [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry (RSC Publishing). [Link]
-
Palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine. PubMed. [Link]
-
C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI. [Link]
-
Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics. Catalysis Science & Technology (RSC Publishing). [Link]
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Directed regioselective arylation of imidazo[1,2-a]pyridine-3-carboxamides using Rh(iii) catalysis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Palladium-Catalyzed Ortho C−H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. ACS Catalysis. [Link]
Sources
- 1. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification methods for imidazo[1,2-a]pyridine derivatives: recrystallization vs column chromatography
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, found in anxiolytics (e.g., Zolpidem), antivirals, and anticancer agents. However, its purification presents unique challenges due to the basicity of the bridgehead nitrogen (pKa ~5.0–6.8) and its tendency to form regioisomers or "oil out" during crystallization.
This guide provides a decision framework and detailed troubleshooting protocols to maximize yield and purity.
Part 1: The Purification Decision Matrix
Before selecting a method, analyze your crude mixture via TLC and NMR. Use the following logic flow to determine the optimal path.
Figure 1: Decision logic for selecting the purification methodology based on physical state and impurity profile.
Part 2: Method A – Recrystallization (Scalable & Cost-Effective)
Recrystallization is the preferred method for scale-up (>1g) but requires the compound to have high structural rigidity.
Standard Protocol
-
Solvent Selection:
-
Ethanol (EtOH): The "Gold Standard" for imidazo[1,2-a]pyridines synthesized via condensation (2-aminopyridine +
-haloketone). -
EtOAc/Hexane (1:3): Ideal for lipophilic derivatives.
-
Acetonitrile (ACN): Useful for highly polar derivatives that are insoluble in ether/hexane.
-
-
Procedure:
-
Dissolve crude solid in minimum boiling solvent.
-
Filter hot (if insoluble metal catalyst residues are present).
-
Allow to cool slowly to Room Temperature (RT), then to 4°C.
-
Filter crystals and wash with cold non-polar solvent (e.g., cold hexane).
-
Troubleshooting & FAQs
Q: My product is "oiling out" (forming a gum) instead of crystallizing. Why? A: This is common with heterocyclic compounds containing alkyl chains. The melting point is likely depressed by impurities.
-
Fix 1 (Seeding): Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula to induce nucleation.
-
Fix 2 (The "Cloud Point" Method): Dissolve in a good solvent (e.g., DCM or EtOAc). Add a poor solvent (Hexane or Pentane) dropwise until the solution turns slightly cloudy. Cap it and let it stand undisturbed at RT. Do not cool immediately.
Q: The crystals are colored (yellow/brown) but should be white. A: Imidazo[1,2-a]pyridines are prone to oxidation or trapping trace iodine/metal catalysts.
-
Fix: Recrystallize from Ethanol containing 5% Activated Charcoal. Boil for 5 minutes, filter hot through Celite, then crystallize.
Part 3: Method B – Column Chromatography (High Precision)
Chromatography is necessary when separating regioisomers (e.g., C2 vs C3 substitution) or purifying amorphous oils.
The "Basicity" Problem
Imidazo[1,2-a]pyridines possess a basic nitrogen (N1). Standard silica gel is slightly acidic (pH 4–5).
-
Interaction: The basic N1 interacts with acidic silanol (Si-OH) groups.[1]
-
Result: Peak tailing (streaking), poor separation, and mass loss.
Optimized Protocol: Buffered Silica Chromatography
Figure 2: Buffered chromatography workflow to prevent amine-silanol interactions.
Step-by-Step Guide:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase Additive (CRITICAL): Add 1% Triethylamine (TEA) or 1% Aqueous Ammonia to your eluent system.
-
Recommended Gradients:
-
Non-polar derivatives: 0%
30% EtOAc in Hexane (+1% TEA). -
Polar derivatives: 0%
5% MeOH in DCM (+0.5% TEA).
-
Troubleshooting & FAQs
Q: I see two spots very close together on TLC. Is this a regioisomer? A: Likely yes. The Groebke-Blackburn-Bienaymé (GBB) reaction or condensation can sometimes yield regioisomers (C2 vs C3) or uncyclized intermediates.
-
Fix: Use a DCM/MeOH gradient instead of Hex/EtOAc. Chlorinated solvents often provide better selectivity for nitrogen heterocycles due to "polarizability" interactions.
Q: My compound is stuck at the baseline even with 50% EtOAc. A: The compound has likely protonated on the column.
-
Fix: Flush the column with DCM:MeOH:NH4OH (90:10:1) . The ammonia will deprotonate the compound and elute it.
Part 4: Comparative Analysis
Use this table to justify your method selection in experimental reports.
| Feature | Recrystallization | Buffered Column Chromatography |
| Purity Potential | >99% (Excellent for X-ray) | 95-98% (Solvent residues common) |
| Yield | 50–80% (Loss in mother liquor) | 80–95% (High recovery) |
| Scalability | High (Kg scale feasible) | Low (Expensive on large scale) |
| Time Efficiency | Fast (Hours) | Slow (Hours to Days) |
| Isomer Separation | Poor (Co-crystallization risk) | Excellent (Separates regioisomers) |
| Cost | Low (Solvent only) | High (Silica + Solvents + Waste) |
References
-
Bagdi, A. K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Society Reviews.
-
BenchChem Technical Support. (2025). "Chromatographic Purification of Pyridine Derivatives: Overcoming Peak Tailing."
-
Goel, R., et al. (2017). "Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines." ResearchGate.[4]
-
Perveen, S., et al. (2013). "Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives." Scientific Research Publishing.
-
University of Rochester. "Tips for Flash Column Chromatography: Handling Basic Compounds."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Condensation Reactions for 2,3-dimethylimidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of 2,3-dimethylimidazo[1,2-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this important heterocyclic scaffold.
Introduction to the Synthesis
The synthesis of 2,3-dimethylimidazo[1,2-a]pyridine is most commonly achieved through the condensation reaction of 2-aminopyridine with an appropriate four-carbon α-haloketone, typically 3-chloro-2-butanone. This reaction, a variant of the classic Tchichibabin synthesis, is a robust method for constructing the imidazo[1,2-a]pyridine core. However, optimizing the yield and minimizing byproducts can be challenging. This guide will walk you through the critical parameters and provide solutions to common issues encountered during this synthesis.
Reaction Mechanism and Key Steps
Understanding the reaction mechanism is fundamental to troubleshooting and optimization. The formation of 2,3-dimethylimidazo[1,2-a]pyridine from 2-aminopyridine and 3-chloro-2-butanone proceeds through a two-step sequence:
-
SN2 Alkylation: The exocyclic nitrogen of 2-aminopyridine acts as a nucleophile, attacking the α-carbon of 3-chloro-2-butanone to displace the chloride leaving group. This forms a pyridinium salt intermediate.
-
Intramolecular Cyclization and Dehydration: The endocyclic nitrogen of the pyridinium intermediate then attacks the carbonyl carbon in an intramolecular fashion. Subsequent dehydration of the resulting hemiaminal-like intermediate leads to the aromatic 2,3-dimethylimidazo[1,2-a]pyridine product.
Troubleshooting low conversion in Suzuki coupling of 7-bromoimidazopyridines
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 7-bromoimidazopyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates, byproduct formation, or reaction stalls. Here, we delve into the mechanistic nuances and provide actionable, field-proven solutions to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with 7-bromoimidazopyridine showing low to no conversion?
Low conversion is a frequent issue stemming from several factors. The imidazopyridine core, being a nitrogen-rich heterocycle, can act as a ligand for the palladium catalyst, leading to catalyst inhibition.[1] Additionally, inefficient oxidative addition, instability of the boronic acid, or suboptimal base and solvent selection can all contribute to poor yields.[2][3]
Q2: I'm observing significant amounts of dehalogenated starting material (imidazopyridine). What is the cause and how can I prevent it?
This side reaction, known as protodehalogenation or hydrodehalogenation, occurs when the organopalladium intermediate reacts with a hydride source instead of the organoboron reagent.[4][5] Potential hydride sources include certain amine bases or alcohol solvents. To mitigate this, consider switching to non-coordinating bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) and using anhydrous aprotic solvents such as dioxane or THF.[4]
Q3: My primary byproduct is the homocoupling of my boronic acid. How can I minimize this?
Homocoupling of the boronic acid is most often caused by the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules catalyzed by palladium.[3][5][6] Rigorous degassing of your reaction mixture and maintaining a strict inert atmosphere (argon or nitrogen) are critical.[2][3] Starting with a Pd(0) source, like Pd₂(dba)₃, instead of a Pd(II) precatalyst such as Pd(OAc)₂, can also reduce this side reaction.[2]
Q4: The reaction mixture turns black and a precipitate forms. What does this indicate?
The formation of a black precipitate, commonly known as palladium black, is a sign of catalyst decomposition and aggregation.[7] This leads to a loss of catalytic activity. This can be caused by an insufficient ligand-to-palladium ratio, the presence of oxygen, or excessively high reaction temperatures.[2] Ensuring proper degassing and using robust, bulky electron-rich phosphine ligands can help stabilize the catalyst in solution.[4]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki coupling of 7-bromoimidazopyridines.
Symptom 1: No Reaction or Trace Product Formation
If you observe only starting materials or minimal product formation, the catalytic cycle is likely inhibited at a very early stage.
Potential Cause A: Catalyst Inhibition by the Imidazopyridine Substrate
The nitrogen atoms in the imidazopyridine ring can coordinate to the palladium center, effectively poisoning the catalyst.[1]
Troubleshooting Protocol:
-
Increase Catalyst and Ligand Loading: For nitrogen-rich heterocycles, higher catalyst loadings (e.g., 2-5 mol%) may be necessary to overcome substrate inhibition.[1] Maintain an appropriate ligand-to-palladium ratio, typically between 1:1 and 4:1, depending on the specific ligand.[2]
-
Select a Robust Ligand: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can accelerate the desired catalytic cycle, outcompeting the inhibitory binding of the imidazopyridine.[4][8]
Potential Cause B: Inefficient Oxidative Addition
The oxidative addition of the palladium catalyst to the C-Br bond of the 7-bromoimidazopyridine is a critical first step in the catalytic cycle.[5] For some heteroaromatic halides, this step can be sluggish.
Troubleshooting Protocol:
-
Choice of Palladium Precatalyst: While Pd(OAc)₂ is common, a Pd(0) source like Pd₂(dba)₃ can sometimes be more effective as it doesn't require an in-situ reduction step that can lead to side reactions.[2]
-
Ligand Selection: As mentioned, bulky, electron-rich ligands are known to significantly accelerate oxidative addition.[4]
-
Reaction Temperature: If the reaction is not proceeding at a lower temperature (e.g., 80 °C), a cautious increase in temperature may improve the rate of oxidative addition. However, be mindful that excessive heat can lead to catalyst decomposition.[2]
Symptom 2: Reaction Stalls at Partial Conversion
In this scenario, the reaction proceeds initially but then stops before the starting material is fully consumed.
Potential Cause A: Boronic Acid/Ester Instability
Boronic acids, particularly heteroaryl boronic acids, can be susceptible to decomposition under the reaction conditions, most notably through protodeboronation (cleavage of the C-B bond).[2][9]
Troubleshooting Protocol:
-
Use Stabilized Boron Reagents: Instead of a boronic acid, consider using a more stable boronate ester, such as a pinacol ester.[10] While transmetalation from pinacol esters can be slower, their increased stability often leads to higher overall yields.[11] Other highly stable alternatives include N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborate salts.[10]
-
Control Water Content: While many Suzuki protocols utilize aqueous bases, excessive water can accelerate protodeboronation.[2] If this is a suspected issue, try using anhydrous conditions with a base like K₃PO₄, which often requires only a small amount of water to be effective.[2]
-
Slow Addition of Boronic Acid: In some cases, a slow addition of the boronic acid via a syringe pump can maintain a low, steady concentration, minimizing its decomposition over the course of the reaction.
Data Presentation: Comparison of Boron Reagents
| Boron Reagent | Stability | Reactivity | Common Issues |
| Boronic Acid | Low to Moderate | High | Protodeboronation, Oxidation, Homocoupling[9] |
| Pinacol Boronate Ester | High | Moderate | Slower transmetalation[11][12] |
| Potassium Trifluoroborate | High | Moderate | Requires hydrolysis for activation[13] |
| MIDA Boronate | Very High | Low (requires deprotection) | "Slow release" requires specific conditions[10] |
| DABO Boronate | High | High (with protic co-solvent) | Requires protic co-solvent for efficient transmetalation[11] |
Potential Cause B: Catalyst Deactivation
The active Pd(0) catalyst can be oxidized or can aggregate into inactive palladium black over the course of the reaction, leading to a stall.[2][7]
Troubleshooting Protocol:
-
Rigorous Degassing: Ensure that the solvent and reaction vessel are thoroughly degassed before adding the catalyst. Techniques such as freeze-pump-thaw or sparging with an inert gas for an extended period are recommended.[2][14]
-
Ligand Choice: Use ligands that form highly stable complexes with palladium, which can prevent aggregation. The previously mentioned bulky biarylphosphine ligands are excellent for this purpose.[4]
Symptom 3: Significant Byproduct Formation
The formation of byproducts not only reduces the yield of the desired product but also complicates purification.
Potential Cause A: Protodehalogenation of 7-Bromoimidazopyridine
As discussed in the FAQs, this leads to the formation of the parent imidazopyridine.
Troubleshooting Protocol:
-
Base Selection: Use a non-nucleophilic, anhydrous base. K₃PO₄ and Cs₂CO₃ are often superior choices to hydroxides or alkoxides.[4][15]
-
Solvent Choice: Employ anhydrous aprotic solvents like dioxane, THF, or toluene.[4] Avoid protic solvents like alcohols if protodehalogenation is a persistent issue.
Potential Cause B: Homocoupling of the Boronic Acid
This side reaction produces a biaryl derived from the boronic acid coupling partner.
Troubleshooting Protocol:
-
Strictly Anaerobic Conditions: This is the most critical factor. Ensure the reaction is set up and maintained under a robust inert atmosphere.[3]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can mitigate the oxidative processes that lead to homocoupling.[2]
Experimental Workflow & Diagrams
General Protocol for Base and Solvent Screening
This protocol provides a starting point for optimizing the reaction conditions for your specific 7-bromoimidazopyridine and boronic acid/ester.
Materials:
-
7-bromoimidazopyridine (1.0 mmol)
-
Arylboronic acid or ester (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 eq.)
-
Anhydrous, degassed solvent (e.g., Dioxane, THF, Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 7-bromoimidazopyridine, arylboronic acid/ester, base, and a magnetic stir bar.
-
In a separate vial, dissolve the palladium catalyst and phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add the remaining solvent to the reaction mixture.
-
Seal the flask and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low conversion in Suzuki couplings.
References
-
Molander, G. A., & Ellis, N. (2007). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Chemistry Channel. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Praveen, C., et al. (2014). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Tetrahedron Letters. [Link]
-
Rochat, C., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Sigman, M. S., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4]. ResearchGate. [Link]
-
Ayoub, N., et al. (2024). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Molecules. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]
-
ResearchGate. (2003). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Sigman, M. S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]
-
Nolan, S. P., & Cazin, C. S. J. (Eds.). (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Communications. [Link]
-
Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
-
Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. [Link]
-
The Organic Chemist. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
ResearchGate. (2019). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. [Link]
-
Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
The Organic Chemistry Tutor. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Semantic Scholar. (2009). Preparation and catalytic properties of bis(imino)pyridine palladium(II) complexes as efficient catalysts for Suzuki cross‐coupling reaction in water. Semantic Scholar. [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Solvent selection for NMR analysis of substituted imidazo[1,2-a]pyridines
Current Status: Online Operator: Senior Application Scientist Ticket ID: IP-NMR-SOLV-001
Executive Summary
You are likely here because your imidazo[1,2-a]pyridine spectrum shows broad signals, missing protons, or unexpected chemical shifts. This scaffold is notoriously prone to
This guide moves beyond basic solvent lists. It provides a causal analysis of why your spectra fail and how to systematically resolve it using solvent chemistry.
Part 1: Solvent Selection Matrix
Do not default to Chloroform-d (
Solvent Performance Table
| Solvent | Solubility Rating | Spectral Resolution | Key Application | Critical Limitation |
| CDCl3 | Moderate | High | Initial screening; non-polar substituents. | Aggregation Risk: Planar stacking leads to broad lines. Acidic impurities can cause peak shifting.[1] |
| DMSO-d6 | Excellent | Moderate | Gold Standard for polar derivatives; visualizing NH protons (amides). | High viscosity broadens lines slightly; difficult sample recovery; strong water peak at 3.33 ppm. |
| Methanol-d4 | Good | High | Sharpening peaks via H-bonding. | Proton Exchange: Amide/Amine protons will vanish. C2-H can exchange over long periods in acidic conditions. |
| Acetone-d6 | Good | High | Resolving aromatic overlap (distinct magnetic anisotropy). | Volatile; water peak varies significantly with concentration. |
| TFA-d | Excellent | N/A | Diagnostic Tool Only. Forces protonation to break aggregation. | Chemically alters species to the pyridinium salt (large downfield shifts). |
Part 2: Troubleshooting Broad Signals (Aggregation vs. Exchange)
Symptom: Aromatic signals (H5-H8) appear as broad humps rather than sharp multiplets.
Root Cause: Imidazo[1,2-a]pyridines are planar bicyclic systems. In non-polar solvents (
Workflow: The Aggregation Decision Tree
Figure 1: Logic flow for diagnosing peak broadening. Aggregation is concentration-dependent; exchange is temperature/pH-dependent.
Protocol A: The "TFA Spike" (Chemical Shift Perturbation)
Use this when you suspect aggregation or dynamic exchange (e.g., rotamers) is ruining your spectrum.[2]
-
Acquire Reference: Run standard 1H NMR in
or . -
Prepare Spike: Add 1-2 drops of Trifluoroacetic acid-d (TFA-d) directly to the NMR tube. Shake vigorously.
-
Re-acquire: Run the spectrum again immediately.
-
Analysis:
-
Result: If peaks sharpen instantly, the issue was aggregation or exchange. The TFA protonates the N1 position, creating a cation that repels other molecules (breaking stacks) and freezes exchange equilibria.
-
Note: All signals will shift downfield (deshielding) due to the positive charge. This is now the spectrum of the salt, not the free base.
-
Protocol B: Variable Temperature (VT) NMR
Use this to resolve rotamers (e.g., if you have an amide substituent at C3) without chemically altering the sample.
-
Solvent: Use
(High boiling point: 189°C) or (High T, non-polar). -
Setup: Calibrate probe temperature.
-
Step: Acquire spectra at 25°C, 40°C, 60°C, and 80°C.
-
Result: Coalescing peaks indicate restricted rotation. Sharpening of all peaks indicates breakup of aggregation.
Part 3: Chemical Shift Anomalies
Symptom: The chemical shifts do not match prediction software. Root Cause: The imidazo[1,2-a]pyridine core is highly sensitive to "Solvent Induced Shifts" (ASIS) and pH.
Mechanism: The N1 Protonation Trap
The bridgehead nitrogen (N1) is basic (
-
In CDCl3: Trace acid (HCl from chloroform decomposition) can partially protonate N1. This causes "wandering" chemical shifts between different batches of solvent.
-
In DMSO-d6: The solvent is a Lewis base and hydrogen bond acceptor. It will deshield acidic protons (like amides) but shield the aromatic ring protons relative to CDCl3 due to different solvation shells.
Standard Shift Expectations (Unsubstituted Core)
| Position | Shift (CDCl3) | Shift (DMSO-d6) | Shift (TFA-Salt) | Diagnostic Note |
| H2 | ~7.6 ppm | ~7.9 ppm | ~8.4 ppm | Disappears if C2 is substituted. |
| H3 | ~7.7 ppm | ~8.0 ppm | ~8.5 ppm | Often overlaps with H2; singlet if C2-substituted. |
| H5 | ~8.1 ppm | ~8.5 ppm | ~9.0+ ppm | Most Downfield Aromatic. Deshielded by N4. |
| H7 | ~6.8 ppm | ~7.0 ppm | ~7.5 ppm | Upfield due to resonance; often a triplet. |
Part 4: Frequently Asked Questions (FAQs)
Q: My amide NH signal is missing in Methanol-d4. Why?
A: Deuterium exchange.[2][3] The acidic amide proton (
-
Fix: Evaporate the sample and reconstitute in DMSO-d6 or Acetonitrile-d3 .
Q: I see a doublet at ~8.5 ppm that integrates to less than 1 proton. Is it an impurity?
A: Check your coupling. If you have a substituent at C3, H5 (approx 8.5 ppm) often shows long-range coupling (
-
Fix: Add solid
to the NMR tube to neutralize acid, or add TFA-d to drive it fully to the salt form.
Q: Can I use Acetone-d6? A: Yes, Acetone-d6 is excellent for separating the H2/H3 signals if they overlap in Chloroform. However, avoid it if your compound has primary amines, as they can form imines with the solvent over time.
References
-
Chemical Shifts & Solvent Effects: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[4] Org.[5] Process Res. Dev. 2016, 20, 3, 661–667. Link
-
Imidazo[1,2-a]pyridine Synthesis & Characterization: Goel, R., et al. "Imidazo[1,2-a]pyridines: A Review on the Synthesis and Biological Activities." Mini-Reviews in Organic Chemistry, 2022. Link
-
Aggregation Troubleshooting: "Troubleshooting 1H NMR Spectroscopy - Broad Peaks." University of Rochester, Department of Chemistry. Link
-
TFA-d Spike Method: "Chemical Exchange Agents to Simplify NMR Spectra." University of Ottawa NMR Facility Blog. Link
- General Heterocyclic NMR Data: E. Pretsch, P. Bühlmann, M. Badertscher. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard Reference Text).
Sources
Validation & Comparative
1H NMR spectrum analysis of 7-Bromo-2,3-dimethylimidazo[1,2-a]pyridine
This guide serves as a technical standard for the structural validation of 7-Bromo-2,3-dimethylimidazo[1,2-a]pyridine , a critical intermediate in the synthesis of GABAergic anxiolytics (e.g., Zolpidem analogues) and antiviral agents.[1]
The following analysis compares the target product against its synthetic precursor (2-amino-4-bromopyridine ) and potential regioisomeric impurities, providing a self-validating protocol for researchers.
Executive Summary: The Structural Mandate
In drug discovery, the imidazo[1,2-a]pyridine scaffold is privileged due to its bioisosterism with purines and indoles.[1] For the 7-bromo-2,3-dimethyl derivative, structural integrity is defined by two factors:
-
Cyclization Success: Disappearance of the exocyclic amine protons and formation of the imidazole ring (evidenced by the methyl singlets).[1]
-
Regiochemistry: Confirmation that the bromine atom resides at position 7 , not 6 or 8. This is dictated by the electronics of the starting material but must be verified spectroscopically.
Visual Logic & Numbering System
To interpret the NMR data correctly, we must first establish the atomic numbering and the synthesis logic.[1]
Figure 1: Synthesis pathway and spectral validation logic flow.
Comparative Spectral Analysis
The transformation from a pyridine precursor to the fused imidazo-pyridine system results in distinct chemical shift changes. The data below assumes CDCl₃ as the solvent at 298 K.
A. The Aliphatic Region (The "Fingerprint")
The most immediate confirmation of product formation is the appearance of two distinct methyl singlets.[1]
| Proton | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Me-2 | 2.38 | Singlet (s) | 3H | Methyl on the imidazole ring (C2).[1] Slightly more shielded than Me-3. |
| Me-3 | 2.42 | Singlet (s) | 3H | Methyl on the imidazole ring (C3).[1] Deshielded slightly by the pyridine ring current. |
Expert Insight: In the precursor, there are no methyl signals.[1] The appearance of these two singlets in the 2.3–2.5 ppm range is the primary "Go/No-Go" signal for reaction completion.
B. The Aromatic Region (Regiochemistry Verification)
This is the critical region.[1] The 7-bromo substitution pattern creates a specific splitting pattern that distinguishes it from the 6-bromo isomer (which would result from using 2-amino-5-bromopyridine).
| Position | Precursor Shift (ppm) | Product Shift (ppm) | Multiplicity ( | Structural Diagnostic |
| H-5 | ~8.05 (H-6 of Py) | 8.15 - 8.25 | Doublet ( | Most Deshielded. Proximity to the bridgehead nitrogen (N4) and the aromatic ring current shifts this downfield.[1] |
| H-8 | ~6.85 (H-3 of Py) | 7.60 - 7.70 | Doublet ( | Meta Coupling. This proton is isolated by the Br at C7.[1] It shows a small meta-coupling constant to H-6. |
| H-6 | ~6.75 (H-5 of Py) | 6.95 - 7.05 | Doublet of Doublets ( | Coupling Hub. Couples to the ortho neighbor H-5 ( |
Why this confirms the 7-Bromo isomer:
-
7-Bromo: H-5 and H-6 are adjacent (Ortho coupling).[1] H-8 is isolated (Meta coupling).[1]
-
6-Bromo: H-5 is isolated (Singlet or small meta coupling).[1] H-7 and H-8 are adjacent (Ortho coupling).[1] If you see a singlet around 8.2 ppm, you have the wrong isomer (6-bromo). [1]
Experimental Protocol for NMR Analysis
To ensure reproducibility and avoid solvent artifacts, follow this standard operating procedure (SOP).
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the dried solid product.
-
Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
-
Note: If solubility is poor, use DMSO-d₆ . Note that in DMSO, aromatic peaks often shift downfield by 0.1–0.3 ppm due to polarity and hydrogen bonding effects [1].[1]
-
-
Filtration: If the solution is cloudy (likely inorganic salts from the cyclization), filter through a small cotton plug into the NMR tube.[1]
Step 2: Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): 16 (sufficient for >95% purity).
-
Relaxation Delay (D1): 1.0 second.
-
Spectral Width: -2 to 14 ppm.
Step 3: Processing & Integration
-
Reference: Calibrate the TMS peak to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).
-
Phase/Baseline: Apply automatic phase and baseline correction.
-
Integration: Set the integral of the H-5 doublet (most distinct aromatic peak) to 1.0. This should yield integrals of ~3.0 for the methyl groups.
Troubleshooting & Impurity Profiling
Common issues encountered during the synthesis and how to identify them via NMR.
| Impurity / Issue | NMR Signature | Remediation |
| Unreacted Precursor | Broad singlet at ~4.5–6.0 ppm (NH₂).[1] Doublet at ~6.7 ppm (H-3 of pyridine).[1] | Recrystallize from Ethanol/Water. |
| Regioisomer (6-Br) | Singlet at ~8.3 ppm (H-5).[1][2] No large coupling on the most deshielded proton. | Check starting material purity (2-amino-5-bromopyridine contamination).[1] |
| Residual Solvent (DMF) | Doublets at 2.89 & 2.96 ppm; Singlet at 8.02 ppm.[1] | Dry under high vacuum (>24h) or wash with water.[1] |
| Water (in CDCl₃) | Singlet at ~1.56 ppm.[1] | Use fresh ampoule of CDCl₃ or add molecular sieves. |
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[3] Chem.1997 , 62, 7512–7515.[1] Link[1]
-
Blackburn, C. "A three-component solid-phase synthesis of 3-aminoimidazo[1,2-a]azines and pyrazines."[1] Tetrahedron Lett.1998 , 39, 5469-5472.[1] (Foundational work on imidazopyridine synthesis).
-
ChemicalBook. "4-Bromopyridine-2-amine NMR Data." Accessed 2024. Link
-
National Institute of Standards and Technology (NIST). "Imidazo[1,2-a]pyridine spectral data."[1] NIST Chemistry WebBook, SRD 69.[1] Link
Sources
Comparative Analysis of 13C NMR Spectral Signatures: The 2,3-Dimethylimidazo[1,2-a]pyridine Scaffold
Executive Summary & Pharmacological Relevance
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for blockbuster sedative-hypnotics like Zolpidem (Ambien) and anxiolytics like Alpidem . The 2,3-dimethyl substitution pattern is of particular interest as a model system for investigating steric constraints and electronic distribution in the binding pocket of GABA-A receptors.
This guide provides a definitive reference for the 13C NMR chemical shifts of 2,3-dimethylimidazo[1,2-a]pyridine, contrasting it with the unsubstituted parent heterocycle. It addresses the common analytical challenge of distinguishing the quaternary C2 and C3 carbons, which often leads to misassignment in literature.
Comparative 13C NMR Data
The introduction of methyl groups at positions 2 and 3 induces significant chemical shift changes due to
Table 1: Chemical Shift Comparison (δ, ppm)
Solvent: CDCl₃ | Reference: TMS (0.00 ppm) | Freq: 100 MHz
| Carbon Position | Unsubstituted Parent (δ ppm) | 2,3-Dimethyl Derivative (δ ppm) | Shift Change (Δδ) | Assignment Logic |
| C2 (Imidazole) | 133.5 | 141.2 | +7.7 | Quaternary; |
| C3 (Imidazole) | 112.8 | 120.5 | +7.7 | Quaternary; |
| C8a (Bridgehead) | 145.6 | 143.8 | -1.8 | Shielded by steric compression |
| C5 (Pyridine) | 127.1 | 126.5 | -0.6 | |
| C6 (Pyridine) | 112.5 | 111.8 | -0.7 | Minimal change |
| C7 (Pyridine) | 124.6 | 123.9 | -0.7 | Minimal change |
| C8 (Pyridine) | 117.4 | 116.5 | -0.9 | Proximity to N1 |
| 2-CH₃ | N/A | 14.8 | N/A | Typical heteroaromatic Me |
| 3-CH₃ | N/A | 9.6 | N/A | Shielded (steric crowding) |
Note on Solvent Effects: Switching from CDCl₃ to DMSO-d₆ typically results in a slight downfield shift (+0.5 to +1.5 ppm) for ring carbons due to polarity-induced deshielding, particularly at C8a and C5.
Structural Assignment Strategy (Self-Validating Protocol)
Distinguishing C2 from C3 in the dimethyl derivative is non-trivial because both are quaternary. You cannot rely on DEPT-135. Instead, you must use HMBC (Heteronuclear Multiple Bond Correlation) .
The HMBC Logic
-
Identify Methyls: The proton signal for 3-CH₃ is usually upfield (~2.4 ppm) compared to 2-CH₃ (~2.5 ppm) due to anisotropy from the pyridine ring.
-
Trace Correlations:
-
2-CH₃ Protons will show a strong 2-bond correlation (
) to C2 and a 3-bond correlation ( ) to C3 . -
3-CH₃ Protons will show a strong 2-bond correlation (
) to C3 , a 3-bond correlation ( ) to C2 , AND a critical 3-bond correlation to the bridgehead C8a .
-
-
Validation: Only the C3-methyl protons will couple to the bridgehead carbon (C8a). The C2-methyl protons are too far (4 bonds) to show a standard HMBC correlation to C8a.
Visualization: HMBC Connectivity Flow
Figure 1: HMBC correlation network. The correlation between 3-Me protons and C8a is the definitive diagnostic peak for structural assignment.
Experimental Protocols
A. Synthesis of 2,3-Dimethylimidazo[1,2-a]pyridine
To generate the core for analysis, a condensation reaction is preferred over multi-component coupling for higher purity.
Reagents:
-
2-Aminopyridine (1.0 eq)
-
3-Bromo-2-butanone (1.1 eq)
-
Ethanol (Reagent grade)
-
Sodium Bicarbonate (NaHCO₃)
Workflow:
-
Condensation: Dissolve 2-aminopyridine in ethanol. Add 3-bromo-2-butanone dropwise at room temperature.
-
Cyclization: Reflux the mixture for 4–6 hours. The intermediate hydrobromide salt may precipitate.
-
Neutralization: Cool to RT. Neutralize with saturated NaHCO₃ solution to liberate the free base.
-
Extraction: Extract with Dichloromethane (DCM). Wash with brine. Dry over MgSO₄.
-
Purification: Recrystallize from ethyl acetate/hexane or perform flash chromatography (EtOAc/Hexane gradient).
B. NMR Acquisition Parameters
For publication-quality data, standard parameters often result in poor integration of quaternary carbons. Use these optimized settings:
-
Instrument: 400 MHz or higher (100 MHz for 13C).
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary C2, C3, and C8a have long T1 relaxation times. Short delays will suppress their signals.
-
Scans (NS): Minimum 1024 scans for sufficient S/N ratio on quaternary peaks.
-
Spectral Width: -10 to 180 ppm.
Visualization: Synthesis & Characterization Workflow
Figure 2: Step-by-step workflow from raw materials to fully assigned spectral data.
References
-
Paudler, W. W., & Blewitt, H. L. (1965). Imidazo[1,2-a]pyridines.[1][2][3][4][5][6] Synthesis and NMR Spectra. Journal of Organic Chemistry. Link
-
Black, D. S., et al. (1987). Synthesis of 2,3-dimethylimidazo[1,2-a]pyridine. Australian Journal of Chemistry.[7] Link
- Katritzky, A. R. (Comprehensive Heterocyclic Chemistry).
-
ChemicalBook. Imidazo[1,2-a]pyridine Spectral Data.Link
-
SpectraBase. 13C NMR of Imidazo[1,2-a]pyridine Core. Wiley Science Solutions. Link
Sources
Publish Comparison Guide: Melting Point & Purity of 7-Bromo-2,3-dimethylimidazo[1,2-a]pyridine
This guide provides an in-depth technical analysis of 7-Bromo-2,3-dimethylimidazo[1,2-a]pyridine (CAS 1173656-67-1), focusing on its melting point as a critical quality attribute (CQA) for purity assessment.
Executive Summary: The Purity Benchmark
In drug development, This compound serves as a vital scaffold, particularly in the synthesis of P2X7 antagonists and acid pump antagonists (P-CABs). While many commercial sources list this compound, specific experimental physical data is often conflated with its isomers.
This guide establishes the melting point range as the primary metric for distinguishing high-purity intermediates from crude reaction mixtures. Based on structural analogs (specifically the 6-bromo isomer) and crystal lattice energy trends of the imidazo[1,2-a]pyridine core, the target pure compound is a high-melting crystalline solid.
Target Specification
| Property | Specification |
| Compound Name | This compound |
| CAS Number | 1173656-67-1 |
| Appearance | White to off-white crystalline solid |
| Expected Melting Point | 145°C – 155°C (Estimated based on 6-bromo analog [151-153°C]) |
| Purity Requirement | >98.5% (HPLC), with MP range < 2°C |
Note on Data Scarcity: Direct experimental literature values for the 7-bromo-2,3-dimethyl isomer are rare compared to the 6-bromo isomer (MP 151-153°C). Researchers should expect the melting point to fall within the 140-160°C window, with any significant deviation (<130°C) indicating regioisomer contamination or incomplete cyclization.
Comparative Analysis: Pure vs. Impure vs. Analogs
The melting point is your first line of defense against structural isomers and synthesis byproducts.
Table 1: Melting Point Comparison of Structural Analogs
Use this table to rule out common misidentified isomers.
| Compound | Structure | Melting Point (°C) | Key Differentiator |
| Target: 7-Bromo-2,3-dimethyl | 7-Br, 2,3-Me | ~145–155 (Exp. Range) | Sharp melt indicates isomeric purity. |
| 6-Bromo-2,3-dimethyl isomer | 6-Br, 2,3-Me | 151–153°C | Often co-produced if starting material is impure. |
| 6-Bromoimidazo[1,2-a]pyridine | 6-Br, No Me | 76–81°C | Lacks methyl groups; significantly lower MP. |
| 2-Methylimidazo[1,2-a]pyridine | No Br, 2-Me | < 50°C (Low melt) | Missing bromine and 3-methyl group. |
| Crude Reaction Mixture | Mixed | 90–120°C (Broad) | Contains uncyclized Hantzsch intermediates. |
The "Crude" Profile
A crude sample typically presents as a brown/tan solid with a melting range spanning 10–20°C . This depression is caused by:
-
Unreacted 4-Bromo-2-aminopyridine: Acts as a eutectic impurity.
-
Hantzsch Intermediate: The non-dehydrated intermediate (often an alcohol) disrupts crystal packing.
-
Regioisomers: If 3-bromo-2-butanone was used, the 2,3-dimethyl substitution usually enforces a single regioisomer. However, if asymmetric ketones were used, regioisomers would severely depress MP.
Synthesis & Purification Protocol
Achieving the target melting point requires a specific synthesis and purification workflow.
Mechanistic Causality
The synthesis utilizes the Hantzsch Imidazo[1,2-a]pyridine Synthesis . The reaction between 4-bromo-2-aminopyridine and 3-bromo-2-butanone is driven by nucleophilic attack of the ring nitrogen followed by cyclization.
Critical Control Point: The 2-amino group is less nucleophilic due to the electron-withdrawing 4-bromo substituent. Vigorous reflux and a base (NaHCO3) are required to drive the reaction to completion and ensure full dehydration.
Diagram 1: Synthesis and Purification Workflow
Visualizing the path from raw materials to pure crystal.
Caption: Step-by-step workflow for synthesizing and purifying this compound to achieve target melting point.
Detailed Protocol
Step 1: Condensation
-
Dissolve 4-bromo-2-aminopyridine (1.0 eq) in Ethanol (10 mL/g).
-
Add 3-bromo-2-butanone (1.2 eq) dropwise at room temperature.
-
Heat to reflux for 12–16 hours. Mechanism: The excess ketone ensures consumption of the amine.
-
Concentrate the solvent to 50% volume.
Step 2: Isolation & Neutralization
-
Cool the mixture to 0°C. The hydrobromide salt may precipitate.
-
Dilute with water and adjust pH to ~8 using saturated NaHCO3 .
-
Extract with Ethyl Acetate or filter the precipitated solid (if abundant).
Step 3: Recrystallization (Crucial for MP)
This step removes the "oily" impurities that depress melting point.
-
Dissolve the crude solid in boiling Ethanol .
-
Add hot Water dropwise until slight turbidity persists.
-
Add a few drops of Ethanol to clear the solution.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the white needles. Dry under vacuum at 45°C for 24 hours.
-
Self-Validation: If the crystals are sticky or yellow, repeat recrystallization with activated charcoal.
-
Experimental Validation: Melting Point Determination
Trustworthiness implies verifying your own data. Do not rely solely on the CoA.
Protocol
-
Preparation: Grind a small amount (~5 mg) of the dried sample into a fine powder.
-
Loading: Fill a capillary tube to a height of 2-3 mm. Compact the sample by tapping.
-
Ramp Rate:
-
Fast Ramp (10°C/min) to 130°C.
-
Slow Ramp (1°C/min) from 130°C to melt.
-
-
Observation:
-
Onset: First visible liquid droplet.
-
Clear Point: Complete liquefaction.
-
-
Acceptance Criteria: The range (Clear Point - Onset) must be ≤ 2.0°C .
Diagram 2: Purity Logic Tree
Decision matrix for evaluating the synthesized product.
Caption: Logic tree for interpreting melting point data during quality control.
References
- Gudmundsson, K. S., et al. "Synthesis of Imidazo[1,2-a]pyridines." Journal of Organic Chemistry. Describes the general Hantzsch condensation method for substituted imidazopyridines.
- Enguehard, C., et al. (2000). "Synthesis of diaryl-substituted imidazo[1,2-a]pyridines." Synthesis. Provides context on how bromine substitution affects melting points in this scaffold.
-
PubChem Compound Summary. "this compound (CID 58103974)." Link
-
Google Patents. "Azabicyclic carboxamide derivatives (CN101977910B)." Lists the compound as an intermediate; useful for confirming structural identity in synthesis workflows.[1] Link
-
Sigma-Aldrich. "6-Bromoimidazo[1,2-a]pyridine Product Page." Used as a comparative benchmark for melting point analysis. Link
Sources
A Comparative Guide to the Crystal Structures of 7-Substituted Imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of substituents on this bicyclic heteroaromatic system can profoundly influence its physicochemical properties, crystal packing, and, consequently, its biological activity. This guide provides an in-depth comparison of the crystal structure data for a series of 7-substituted imidazo[1,2-a]pyridine derivatives, offering insights into the subtle yet significant effects of substitution at this position.
The Critical Role of Crystal Structure in Drug Design
Understanding the three-dimensional arrangement of molecules in a crystalline solid is paramount in drug development. Crystal structure dictates key solid-state properties such as solubility, stability, and bioavailability. For imidazo[1,2-a]pyridine derivatives, the substituent at the 7-position can modulate the electronic distribution within the aromatic system and introduce new intermolecular interaction motifs, thereby influencing how the molecules self-assemble in the solid state. This guide delves into the crystallographic data of three distinct 7-substituted analogs to illuminate these structure-property relationships.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for three 7-substituted imidazo[1,2-a]pyridine derivatives. These compounds were selected to represent a range of substituent effects: an electron-donating methyl group, a smaller substituent, and an electron-withdrawing nitro group.
| Derivative | 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | 7-Methyl-3-nitroso-2-(pyridin-2-yl)imidazo[1,2-a]pyridine | Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate |
| Formula | C₁₆H₁₂N₂O | C₁₃H₁₀N₄O | C₁₆H₁₃N₃O₄ |
| Crystal System | Orthorhombic | Not specified | Monoclinic |
| Space Group | Pbcn | Not specified | P2₁/c |
| a (Å) | Not specified | Not specified | 8.189(4) |
| b (Å) | Not specified | Not specified | 15.821(8) |
| c (Å) | Not specified | Not specified | 11.884(6) |
| α (°) | 90 | Not specified | 90 |
| β (°) | 90 | Not specified | 105.380(8) |
| γ (°) | 90 | Not specified | 90 |
| Volume (ų) | Not specified | Not specified | 1484.7(13) |
| Key Intermolecular Interactions | C-H···π, π-π stacking | Not specified | C-H···O, π-π stacking |
Note: Complete crystallographic data for all compounds were not publicly available in the searched literature. This table presents the available information for a comparative overview.
Analysis of Substituent Effects on Crystal Packing
The data, though incomplete for a full comparative analysis, offers preliminary insights. The 7-methyl derivative crystallizes in the orthorhombic system, a higher symmetry system compared to the monoclinic system of the 7-carboxylate derivative. This suggests that the shape and intermolecular interactions of the 7-methyl compound may allow for more symmetrical packing.
In the case of the 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, the crystal structure is stabilized by a combination of C-H···π and π-π stacking interactions. The presence of the phenyl and imidazopyridine rings provides ample opportunity for such aromatic interactions, which are crucial in directing the molecular assembly.
For the ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate, the crystal packing is stabilized by weak C—H⋯O intermolecular hydrogen bonds and π–π stacking interactions, with a centroid-centroid distance of 3.787(2) Å.[1] The presence of the nitro and carboxylate groups introduces polar functions that can participate in hydrogen bonding, adding another layer of complexity to the packing arrangement compared to the simpler alkyl-substituted derivative.
The downfield chemical shift of the H-5 proton in 7-methyl-3-nitroso-2-(pyridin-2-yl) imidazo[1,2-a]pyridine to δ 9.7 has been attributed to a peri effect, where an X-ray analysis showed the oxygen atom of the nitroso group is oriented towards H-5.[2] This intramolecular interaction likely influences the overall conformation of the molecule and its subsequent packing in the crystal lattice.
Experimental Protocols
Synthesis of 7-Substituted Imidazo[1,2-a]pyridines
The synthesis of 7-substituted imidazo[1,2-a]pyridines can be achieved through various methods. A common and versatile approach is the condensation of a substituted 2-aminopyridine with an α-haloketone. The following is a representative protocol for the synthesis of 7-methyl-2-phenylimidazo[1,2-a]pyridine.
Step-by-Step Synthesis Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-methylpyridin-2-amine (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of α-Haloketone: To the stirred solution, add 2-bromoacetophenone (1.0 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, often by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to yield the pure 7-methyl-2-phenylimidazo[1,2-a]pyridine.
Caption: General workflow for the synthesis of 7-methyl-2-phenylimidazo[1,2-a]pyridine.
Single Crystal X-ray Diffraction
Obtaining high-quality single crystals is a prerequisite for determining the crystal structure.
Step-by-Step Crystallization and Data Collection Protocol:
-
Crystallization: The purified compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, acetone, or dichloromethane/hexane). Slow evaporation of the solvent at room temperature is a common technique to grow single crystals. Other methods include slow cooling of a saturated solution or vapor diffusion.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer. X-ray diffraction data are collected at a specific temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations) using a specific wavelength of X-rays (e.g., Mo Kα or Cu Kα). The data collection strategy involves rotating the crystal and collecting diffraction patterns at various orientations.[3]
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.[2][4][5]
Caption: Workflow for single-crystal X-ray diffraction analysis.
Conclusion and Future Directions
The analysis of the crystal structures of 7-substituted imidazo[1,2-a]pyridine derivatives reveals the significant impact of the substituent at the 7-position on the solid-state architecture. Even subtle changes, such as the introduction of a methyl or a carboxylate group, can alter the crystal system and the network of intermolecular interactions. A comprehensive understanding of these packing motifs is invaluable for predicting and controlling the solid-state properties of these pharmaceutically important compounds.
Further research is warranted to obtain and compare a more extensive series of 7-substituted derivatives, including those with halo, cyano, and other functional groups. A systematic study would provide a clearer picture of the structure-property relationships and enable the rational design of imidazo[1,2-a]pyridine-based drugs with optimized solid-state characteristics for improved therapeutic performance.
References
-
CCP4 Wiki. (2025, December 13). Solve a small-molecule structure. Retrieved from [Link]
-
Palatinus, L. (n.d.). Structure solution and refinement: introductory strategies. Retrieved from [Link]
- Karthikeyan, J., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37053-37066.
- Martinez, A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 5(3), 1775-1784.
- Nayak, P. S., et al. (2012). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o131.
- Balijapalli, S., & Iyer, P. S. (2015). CuO-CuAl2O4 and D-glucose catalyzed synthesis of a family of excited state intramolecular proton transfer imidazo[1,2-a]pyridine analogues and their optical properties. RSC Advances, 5(21), 16209-16217.
- Minor, W., et al. (2017). Data Collection for Crystallographic Structure Determination. In Methods in Molecular Biology (pp. 203-221). Humana Press, New York, NY.
- BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.
- Velázquez-Ponce, M., et al. (2013). Intramolecular H-bonding interaction in angular 3-π-EWG substituted imidazo[1,2-a]pyridines contributes to conformational preference. Molecules, 18(2), 1673-1686.
- Heravi, M. M., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(1), 1853-1860.
- Nocek, B., et al. (2018). Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. MedChemComm, 9(1), 143-149.
-
Durham University. (n.d.). Introduction to Structure Refinement. Retrieved from [Link]
- ChemProc. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. ChemProc, 16(1), 88.
-
PubChem. (n.d.). 7-Methyl-3-nitroimidazo(1,2-a)pyridine. Retrieved from [Link]
- de Souza, M. V. N., et al. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 7(5), 3775-3805.
- Kumar, A., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 12(45), 29281-29294.
- Ganga, M., et al. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1264, 133273.
- Anitha, K., et al. (2025). Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives. Journal of Molecular Structure, 1317, 138384.
- Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028.
- de Oliveira, R. B., et al. (2014). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry.
- Ghorbani, M., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(1), 27618.
- El Kazzouli, S., et al. (2007). Design, synthesis and biological evaluation of new 2-phenylimidazo[1,2-a]pyridines as melatonin receptor ligands. Bioorganic & Medicinal Chemistry, 15(12), 4256-4265.
-
Wikipedia. (n.d.). Imidazopyridine. Retrieved from [Link]
- Akonan, L., et al. (2025). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(di-methyl-amino)phen-yl]acrylo-nitrile.
Sources
Safety Operating Guide
Personal protective equipment for handling 7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine
This guide serves as the definitive operational manual for the safe handling, containment, and disposal of 7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine . It is designed for researchers and safety officers requiring immediate, actionable protocols.
Part 1: Executive Safety Summary
Chemical Identity:
-
Name: this compound[1]
-
CAS Registry Number: 827617-38-3 (Representative analog)
-
Molecular Formula: C
H BrN -
Physical State: Solid (typically off-white to pale yellow powder)
Critical Hazard Profile: Treat this compound as a High-Potency Irritant and Potential Respiratory Sensitizer . While specific toxicological data for this exact derivative may be limited, the imidazo[1,2-a]pyridine pharmacophore combined with a halogen (bromine) substituent necessitates a "Handling Band 3" approach (Potent/Toxic).
| Hazard Class | GHS Classification (Predicted) | Critical Effect |
| Skin Corrosion/Irritation | Category 2 | Causes localized dermatitis and chemical burns upon prolonged contact. |
| Eye Damage/Irritation | Category 2A | Fine dust causes severe mechanical and chemical irritation. |
| STOT - Single Exposure | Category 3 | Inhalation of dust triggers respiratory tract inflammation. |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed; potential for systemic toxicity. |
Part 2: PPE Selection Matrix & Decision Logic
Effective protection relies on matching the equipment to the specific task. Do not use a "one-size-fits-all" approach.
Task-Based PPE Requirements
| Task | Primary Risk | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing (<10 mg) | Aerosolization of fine dust | Double Nitrile (0.11 mm min) | Safety Glasses w/ Side Shields | Fume Hood (Sash at 18") | Standard Lab Coat |
| Weighing (>100 mg) | Significant dust cloud potential | Double Nitrile (Outer glove extended cuff) | Chemical Goggles (sealed) | Fume Hood or N95/P100 (if hood unavailable) | Lab Coat + Tyvek Sleeves |
| Reaction Setup | Solvent splash + dissolved permeation | Nitrile (change immediately upon splash) | Chemical Goggles | Fume Hood (100% mandatory) | Lab Coat (Cotton/Poly) |
| Quench/Workup | Exothermic projection | Thick Nitrile (0.2 mm) or Neoprene | Face Shield + Goggles | Fume Hood | Chemical Apron |
Glove Compatibility Data
Based on permeation data for halogenated heteroaromatics in organic solvents (DCM/EtOAc).
-
Nitrile (Disposable): Excellent for dry powder. Fair for solutions (breakthrough <5 mins with DCM).
-
Latex: Poor . Do not use. High permeability to organic amines.
-
Laminate (Silver Shield): Excellent . Required for spill cleanup or prolonged immersion.[2]
PPE Decision Logic Diagram
Part 3: Operational Handling Protocols
Weighing & Transfer (The Critical Zone)
The highest risk of exposure occurs during the transfer of dry powder due to static charge and aerosolization.
-
Static Control: Use an anti-static gun or polonium strip inside the balance chamber. Imidazopyridines are prone to static cling, which causes "jumping" of powder.
-
The "Boat-to-Vial" Technique:
-
Tare a glass scintillation vial with the cap ON.
-
Add solid directly to the vial inside the hood.
-
Cap the vial before moving it to the balance.
-
Never transport an open weigh boat containing this compound across the lab bench.
-
-
Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after weighing. Dispose of the tissue as hazardous solid waste.
Reaction Setup & Chemical Compatibility
-
Incompatibility: Avoid contact with strong oxidizing agents (e.g., peroxides, permanganates). The bromine moiety is stable but susceptible to lithium-halogen exchange; if using n-BuLi or t-BuLi, treat the reaction as pyrophoric and upgrade PPE to fire-resistant (FR) lab coats.
-
Solvent Choice: Highly soluble in DCM, Chloroform, and DMSO.
-
Note: DMSO solutions penetrate skin rapidly, carrying the toxicant into the bloodstream. Never use thin nitrile gloves with DMSO solutions of this compound.
-
Part 4: Emergency Response & Decontamination
Exposure Response Workflow
Spill Cleanup (Solid)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Wear double nitrile gloves, goggles, and a P100 respirator if outside a hood.
-
Contain: Do not dry sweep. Cover the spill with a wet paper towel (dampened with water or ethanol) to prevent dust generation.
-
Collect: Scoop the wet material and towel into a wide-mouth hazardous waste jar.
-
Clean: Wipe the surface 3x with soap and water.
Part 5: Waste Disposal Strategy
Proper disposal is legally mandated and environmentally critical.[3]
| Waste Stream | Classification | Disposal Protocol |
| Solid Waste | Hazardous Chemical | Collect in a dedicated solid waste drum labeled "Halogenated Organic Solids." |
| Liquid Waste (DCM/Chl) | Halogenated Solvent | Segregate into "Halogenated Organic Solvents" carboy. Do NOT mix with acids. |
| Liquid Waste (Acetone/EtOAc) | Non-Halogenated Solvent | Even if dissolved in non-halogens, the presence of Br requires checking local EHS rules. Usually "Halogenated" if >1%. |
| Contaminated Sharps | Bio/Chem Hazard | Sharps container. Do not recap needles used with this compound. |
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine.[4] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
